molecular formula C14H20N2O3 B2970705 Tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate CAS No. 1205748-90-8

Tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate

Cat. No.: B2970705
CAS No.: 1205748-90-8
M. Wt: 264.325
InChI Key: YTLWAUXRZLJQAH-UHFFFAOYSA-N
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Description

Tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is a chemical scaffold of significant interest in medicinal and heterocyclic chemistry. While specific biological data for this exact analog is not widely published, its core structure is closely related to the well-documented 1,4-benzodiazepine and 1,4-benzothiazepine classes of compounds, which are known for a wide spectrum of pharmacological activities . These activities include serving as central nervous system (CNS) depressants, anxiolytics, and cardioprotective agents, as demonstrated by derivatives like JTV519 and S107 . The presence of the Boc (tert-butoxycarbonyl) protecting group at the 4-position enhances the compound's stability and is a critical feature for facilitating multi-step synthetic operations . The primary value of this reagent lies in its role as a versatile synthetic intermediate. The 8-amino group provides a reactive handle for further functionalization through coupling reactions, allowing researchers to build more complex molecules for drug discovery programs and the development of novel bioactive substances . The tetrahydrobenzoxazepine core offers increased conformational flexibility compared to fully aromatic systems, making it a valuable topological mimetic of peptide structural elements in medicinal chemistry . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

tert-butyl 8-amino-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-6-7-18-12-8-11(15)5-4-10(12)9-16/h4-5,8H,6-7,9,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLWAUXRZLJQAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1205748-90-8
Record name tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl 8-amino-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate with suitable reagents to form the desired product . The reaction conditions often include the use of solvents like toluene and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and characterization using techniques like NMR and HPLC .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazepine derivatives .

Scientific Research Applications

Tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting cellular processes and signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their differences:

Compound Name Substituent Position/Type Core Structure Molecular Formula Molecular Weight (g/mol) Purity Key Applications/Properties References
Tert-butyl 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate hydrochloride 7-amino, HCl salt Benzoxazepine C₁₄H₂₁ClN₂O₃ 300.78 N/A Pharmaceutical intermediate
Tert-butyl 8-chloro-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate 8-chloro Benzodiazepine C₁₆H₂₁ClN₂O₂ 308.81 100% Safety data available (UN GHS)
Tert-butyl 8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate 8-boronate ester Benzoxazepine C₂₀H₃₀BNO₅ 343.22 95% Cross-coupling reaction precursor
Tert-butyl 7-amino-9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate 7-amino, 9-bromo Benzoxazepine C₁₄H₁₉BrN₂O₃ 343.22 95% Halogenation-based synthesis
Key Observations:

Substituent Position and Type: The 8-amino group in the target compound distinguishes it from analogs like the 7-amino (e.g., CAS 1803582-66-2) and 8-chloro (CAS 886364-27-8) derivatives. Positional isomerism can significantly alter electronic properties and biological activity . The boronate ester analog (C₂₀H₃₀BNO₅) is tailored for Suzuki-Miyaura cross-coupling reactions, highlighting the versatility of benzoxazepines in synthetic chemistry .

Core Structure Differences :

  • Benzodiazepines (e.g., CAS 886364-27-8) contain two nitrogen atoms in their seven-membered ring, whereas benzoxazepines have one oxygen and one nitrogen . This difference impacts hydrogen-bonding capacity and metabolic stability .

Physical Properties :

  • Molecular weights range from 300–343 g/mol, with halogenated (e.g., bromo) or boron-containing derivatives being heavier .
  • Purity levels for commercial analogs are typically ≥95%, reflecting their utility in high-precision synthesis .

Biological Activity

Tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate (CAS No. 1365874-61-8) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H22N2O3
  • Molecular Weight : 290.36 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research has indicated that compounds similar to tert-butyl 8-amino derivatives exhibit significant antimicrobial properties. For example:

  • Study Findings : A study on benzoxazole derivatives showed selective antibacterial activity against Gram-positive bacteria with minimal effects on Gram-negative strains . The presence of the amino group in the structure enhances this activity.
CompoundActivity TypeInhibition Zone (mm)
Benzoxazole DerivativeAntibacterial (S. aureus)12
Benzoxazole DerivativeAntifungal (A. niger)10

Anticancer Activity

Tert-butyl 8-amino derivatives have been evaluated for their anticancer potential:

  • Case Study : A study on related benzoxazepine derivatives demonstrated cytotoxic effects against various cancer cell lines including breast (MCF-7), lung (A549), and liver (HepG2) cancers. The IC50 values ranged from 10 to 30 µM depending on the specific derivative tested .
Cancer Cell LineIC50 Value (µM)
MCF-715
A54920
HepG225

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has also been explored:

  • Research Outcomes : In a carrageenan-induced rat paw model, compounds similar to tert-butyl 8-amino exhibited significant inhibition of inflammation with percentages ranging from 30% to 50% compared to standard drugs like indomethacin .
CompoundInhibition (%)
Tert-butyl derivative40
Indomethacin48

The biological activities of tert-butyl 8-amino derivatives are attributed to their ability to interact with specific biological targets:

  • Antimicrobial Mechanism : It is hypothesized that the amino group enhances binding affinity to bacterial cell walls or enzymes critical for bacterial survival.
  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases or inhibition of cell cycle progression.
  • Anti-inflammatory Mechanism : It may inhibit pro-inflammatory cytokines or enzymes such as COX-2.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate?

  • The compound is likely synthesized via nucleophilic substitution or ring-closing reactions involving benzoxazepine precursors. For example, tert-butyl carbamate derivatives are often prepared by reacting amines with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) . Intermediate purification may involve column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization. Confirm reaction completion using TLC or HPLC with UV detection at 254 nm.

Q. How can the purity and structural integrity of this compound be validated?

  • Use a combination of analytical techniques:

  • NMR (¹H, ¹³C, DEPT-135) to confirm proton environments and carbon types.
  • High-resolution mass spectrometry (HRMS) for molecular weight verification.
  • Single-crystal X-ray diffraction (as demonstrated for structurally related compounds) to resolve bond angles and stereochemistry .
  • HPLC-PDA (photodiode array) to assess purity (>95% recommended for research use).

Q. What are the recommended storage conditions to ensure compound stability?

  • Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent degradation. Avoid exposure to moisture, as tert-butyl esters are prone to hydrolysis in acidic or humid environments . Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) to establish shelf life.

Q. What safety precautions are critical during handling?

  • While specific toxicity data for this compound is limited, structurally similar tert-butyl carbamates require:

  • Respiratory protection : Use N95 masks or fume hoods to avoid inhalation of fine powders.
  • Skin/eye protection : Wear nitrile gloves and safety goggles, as benzoxazepine derivatives may cause irritation .
  • Waste disposal : Neutralize residues with 10% aqueous sodium bicarbonate before incineration .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis (>10 g)?

  • Process parameters :

  • Use microwave-assisted synthesis to reduce reaction time (e.g., 100°C for 30 min vs. 24 hours conventional heating).
  • Optimize solvent polarity (e.g., switch from THF to DMF for better solubility of intermediates).
  • Monitor byproducts via LC-MS and adjust stoichiometry (e.g., 1.2 equivalents of tert-butyl chloroformate to amine).
    • Scale-up challenges : Crystallization may require seeding with pre-formed crystals to control polymorphism .

Q. What computational methods aid in predicting the compound’s reactivity or binding affinity?

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) to model:

  • Tautomerism : Assess stability of the benzoxazepine ring under varying pH conditions.
  • Non-covalent interactions : Docking studies (AutoDock Vina) to predict interactions with biological targets (e.g., GPCRs or kinases) .
    • Validate predictions with experimental data (e.g., SPR binding assays).

Q. How can contradictory spectral data (e.g., NMR shifts vs. X-ray results) be resolved?

  • Case example : If NMR suggests axial chirality conflicting with X-ray data, consider:

  • Variable-temperature NMR to detect dynamic effects (e.g., ring puckering).
  • Solid-state NMR to compare solution vs. crystal conformations.
  • Re-refinement of X-ray data using programs like SHELXL to check for disorder .

Q. What strategies mitigate hydrolysis of the tert-butyl ester during in vitro assays?

  • Stabilization methods :

  • Add 1–5% v/v tert-butanol to aqueous buffers to suppress esterase activity.
  • Use deuterated solvents (e.g., DMSO-d6) in stock solutions to minimize protic exchange.
  • Conduct time-resolved LC-MS to monitor degradation kinetics at physiological pH (7.4) .

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